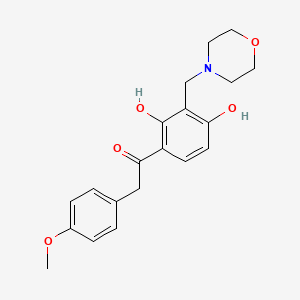
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone, also known by its CAS number 658063-54-8, is a synthetic compound with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C12H15NO4 and a molecular weight of 251.28 g/mol. Its structure includes two hydroxyl groups and a morpholinomethyl moiety, which enhances its solubility and biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and cellular receptors. It is believed to inhibit enzyme activity by binding to active or allosteric sites, thus altering the enzyme's function. This interaction can modulate signal transduction pathways within cells, impacting cellular responses.
Biological Activities
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
- Anticancer Potential : Research indicates that it may inhibit the proliferation of certain cancer cell lines. For instance, studies have shown that derivatives of similar compounds demonstrate significant antiproliferative effects against various human cancer cell lines, including breast and cervical cancers .
- Enzyme Inhibition : The compound has been implicated in the inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases characterized by dysregulated metabolism.
Study 1: Antiproliferative Effects
In vitro evaluations of related compounds have demonstrated their ability to inhibit cancer cell growth. For instance, N-benzyl-substituted aminodiols showed considerable growth-inhibiting capacities against gynecological cancer cell lines . The IC50 values for these compounds ranged from 4.38 to 7.49 μM for malignant cells, indicating promising anticancer potential.
Study 2: Enzyme Interaction
Another study focused on the docking studies of similar compounds targeting protein kinases such as AKT and ALK. The results indicated high binding affinities, suggesting that these compounds could effectively modulate kinase activity involved in cancer progression .
Comparative Analysis
The biological activity of this compound can be compared with other phenolic compounds exhibiting similar structures:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone | Structure | Antioxidant |
| 1-(2-hydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone | Structure | Enzyme inhibition |
This table highlights how variations in substitution patterns can influence biological activities.
特性
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-25-15-4-2-14(3-5-15)12-19(23)16-6-7-18(22)17(20(16)24)13-21-8-10-26-11-9-21/h2-7,22,24H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEYZDNGILBNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














